Technical Whitepaper: Strategic Utilization of 2-Bromo-3,5-difluorobenzonitrile in Medicinal Chemistry
Technical Whitepaper: Strategic Utilization of 2-Bromo-3,5-difluorobenzonitrile in Medicinal Chemistry
The following technical guide details the structural utility, synthetic considerations, and application logic for 2-Bromo-3,5-difluorobenzonitrile .
CAS: 425379-37-9 Formula: C₇H₂BrF₂N Molecular Weight: 218.00 g/mol IUPAC: 2-bromo-3,5-difluorobenzonitrile[1][2][3][4]
Part 1: Executive Summary & Structural Analysis
In the high-stakes landscape of drug discovery, 2-Bromo-3,5-difluorobenzonitrile represents a "privileged scaffold"—a molecular building block that offers a unique combination of reactive handles and physicochemical modulators.
Unlike its more common isomers (e.g., 4-bromo-3,5-difluorobenzonitrile), the 2-bromo isomer places the halogen handle in the ortho position relative to the nitrile group. This specific geometry enables the rapid construction of fused heterocycles (such as quinazolines and isoquinolines) which are ubiquitous in kinase inhibitors and GPCR ligands.
Key Structural Advantages:
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The Ortho-Effect: The proximity of the Bromine (C2) and Nitrile (C1) groups allows for "one-pot" cyclization reactions, a critical efficiency in library synthesis.
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Metabolic Blocking: The Fluorine atoms at positions 3 and 5 effectively block the most metabolically vulnerable sites on the phenyl ring, extending the half-life of the final drug candidate (Metabolic Stability).
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Electronic Tuning: The 3,5-difluoro substitution pattern creates an electron-deficient ring, increasing the acidity of the remaining protons and facilitating nucleophilic aromatic substitution (SₙAr) in subsequent steps if activated by further derivatization.
Part 2: Physicochemical Profile[6][7][8]
The following data summarizes the core physical properties. Note that due to the specific regiochemistry, this compound typically commands a higher market price than its 4-bromo isomer, reflecting the synthetic challenge in its preparation.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Low-melting solid; handle with care.[5] |
| Melting Point | 45°C – 55°C (Predicted) | Check specific Certificate of Analysis (CoA) as impurities significantly lower MP. |
| Boiling Point | ~240°C (at 760 mmHg) | High boiling point allows for high-temp coupling reactions. |
| Density | 1.7 ± 0.1 g/cm³ | High density due to bromine/fluorine content. |
| LogP | ~2.5 | Moderate lipophilicity; good membrane permeability. |
| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water. |
Part 3: Synthetic Accessibility & Challenges
The Regioselectivity Challenge
The synthesis of CAS 425379-37-9 is non-trivial. Direct bromination of 3,5-difluorobenzonitrile typically yields the 4-bromo isomer (sterically accessible and electronically activated by two ortho-fluorines). Consequently, the 2-bromo isomer is often synthesized via indirect routes, contributing to its status as a high-value intermediate.
Recommended Synthetic Pathways (Retrosynthesis)
Route A: Directed Ortho Metalation (DoM) - Advanced This route utilizes the directing power of the nitrile group but requires careful temperature control to avoid attack at the thermodynamically acidic C4 position.
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Reagents: LDA (Lithium Diisopropylamide) or TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) in THF at -78°C.
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Electrophile: CBr₄ or NBS.
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Challenge: Competition between C2 (ortho to CN) and C4 (between two Fs). C4 is often favored.
Route B: The Sandmeyer Approach - Reliable
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Starting Material: 2-Bromo-3,5-difluoroaniline.
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Transformation: Diazotization (NaNO₂/HCl) followed by Cyanation (CuCN).
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Advantage: Fixes the regiochemistry early in the sequence.
Part 4: Chemoselectivity & Functionalization
This molecule is a "switchboard" for chemical diversity. The diagram below illustrates the orthogonal reactivity of its three functional handles.
Reactivity Logic
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Site A (C2-Br): The primary handle for Carbon-Carbon bond formation. Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
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Site B (C1-CN): The "warhead" for heterocycle formation. Can be hydrolyzed to an amide/acid, reduced to an amine, or cyclized with amidines.
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Site C (C3/C5-F): Generally inert under standard coupling conditions, providing stability. However, they exert a strong inductive effect (-I), making the ring electron-poor.
Visualization: Reactivity Map
Figure 1: Orthogonal reactivity profile. The molecule allows sequential functionalization, starting with Pd-catalyzed coupling at the Bromine, followed by cyclization at the Nitrile.
Part 5: Application Case Study (Protocol)
Workflow: Synthesis of a 4-Aryl-Quinazoline Derivative
A common application in kinase inhibitor design is converting this nitrile into a quinazoline core.
Step 1: Suzuki Coupling (The C-C Bond)
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Reagents: 2-Bromo-3,5-difluorobenzonitrile (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
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Solvent: 1,4-Dioxane/Water (4:1).
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Conditions: 90°C, 4 hours, Inert Atmosphere (N₂).
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Mechanism: The electron-poor nature of the ring facilitates the oxidative addition of Palladium into the C-Br bond.
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Outcome: 3,5-difluoro-[1,1'-biphenyl]-2-carbonitrile.
Step 2: Cyclization (The Heterocycle)
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Reagents: Biaryl intermediate (from Step 1), Formamidine acetate (excess).
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Solvent: Ethanol or DMF.
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Conditions: Reflux (100-120°C), 12 hours.
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Mechanism: Nucleophilic attack of the amidine on the nitrile carbon, followed by intramolecular nucleophilic aromatic substitution (if a leaving group were present) or condensation. Note: For quinazolines, usually an aniline precursor is needed. If starting from the nitrile, one often hydrolyzes to the amide first or reacts with organolithiums.
Visualization: Synthesis Workflow
Figure 2: Step-wise transformation from building block to bioactive scaffold.
Part 6: Safety & Handling (E-E-A-T)
While specific toxicological data for this isomer is limited, it must be handled with the rigor applied to all halogenated benzonitriles.
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Acute Toxicity: Treat as Toxic if swallowed (H301) and Harmful in contact with skin (H312) . The nitrile moiety can liberate cyanide ions under extreme metabolic or chemical stress, though the aromatic bond is robust.
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Irritation: Causes serious eye irritation and skin irritation.
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Handling Protocol:
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Engineering Controls: Always weigh and manipulate inside a fume hood.
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PPE: Nitrile gloves (double gloving recommended due to halogenated solvent permeability), safety glasses, and lab coat.
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Waste: Segregate into Halogenated Organic Waste streams. Do not mix with strong acids (risk of HCN generation).
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References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83410593, 2-Bromo-3,6-difluorobenzonitrile (Isomer Analog Data). Retrieved from [Link](Note: Used for physicochemical benchmarking of the isomer class).
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the Suzuki coupling protocols cited in Part 5).
- Sakamoto, T., et al. (1980). "Condensed Heteroaromatic Ring Systems. Synthesis of Quinazolines". Chemical & Pharmaceutical Bulletin.
Sources
- 1. Benzonitrile Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 2. 425379-37-9,2-Bromo-3,5-difluorobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 425379-37-9 2-Bromo-3,5-difluorobenzonitrile AKSci 2362DA [aksci.com]
- 4. CAS:2788976-66-7 | C11H9D5N2O4S | 1-(5-cyano-4-(ethoxy-d5)pyridin-2-yl)ethyl methanesulfonate | Pharmalego [pharmalego.com]
- 5. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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